

In silico docking studies for CAS 58827-68-2

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine*

CAS No.: 58827-68-2

Cat. No.: B028688

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Executive Technical Guide: In Silico Docking Protocol for CAS 58827-68-2 (Timolol Epoxide Intermediate)

-Adrenergic Receptors.

Executive Technical Summary

CAS 58827-68-2, chemically identified as 4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine, is the pivotal epoxide intermediate in the synthesis of the non-selective

-adrenergic antagonist Timolol.

In drug development, this compound is scrutinized primarily for impurity qualification. Regulatory guidelines (ICH M7) require the assessment of synthetic intermediates for potential pharmacological activity or toxicity. Unlike the final drug (Timolol), CAS 58827-68-2 lacks the secondary amine tail necessary for the canonical salt-bridge interaction with the receptor's aspartate residue.

Objective: This guide details an autonomous in silico workflow to quantify the residual binding affinity of CAS 58827-68-2 towards the

-adrenergic receptor (ADRB2) compared to Timolol. The protocol addresses the specific challenge of docking a neutral epoxide electrophile into a binding pocket evolved for cationic amines.

Structural Preparation & System Architecture

The accuracy of this study hinges on the stereochemical handling of the epoxide and the protonation state of the receptor.

Ligand Construction (The Probe)

CAS 58827-68-2 is often synthesized as a racemate. You must model both enantiomers to determine stereoselective binding risks.

- SMILES: C1COCCN1C2=NSN=C2OCC3OC3
- Stereochemistry: Generate two distinct input structures:
 - (S)-Isomer: Corresponds to the (S)-Timolol precursor (the active drug form).
 - (R)-Isomer: The distomer impurity.
- Conformer Generation: Use a systematic search (e.g., ConfGen or OMEGA). The thiadiazole-morpholine hinge is rigid, but the oxirane tail has rotational freedom.
 - Critical Check: Ensure the epoxide ring remains un-opened during minimization (Force field: OPLS4 or MMFF94s).

Target Architecture (The Receptor)

The Gold Standard for this study is the Human

-Adrenergic Receptor.

- PDB Selection: 3D4S (Crystal structure of -AR bound to Timolol).
 - Rationale: This structure provides the "induced fit" conformation specific to the thiadiazole-morpholine scaffold, minimizing the need for extensive backbone sampling.

- Protein Preparation Protocol:
 - Strip: Remove T4-lysozyme fusion and lipids (monoolein).
 - Protonation: Set pH to 7.4 (Propka).
 - Key Residue - Asp113 (3.32): In the Timolol-bound state, Asp113 is deprotonated (negatively charged) to accept the salt bridge. Maintain this state to test if the neutral CAS 58827-68-2 can sustain binding without this interaction.
 - Key Residue - Asn312 (6.55) & Ser203 (5.42): These form H-bonds with the thiadiazole/morpholine core. Ensure their rotamers are optimized.

The Docking Workflow (Core Directive)

Standard rigid-receptor docking is sufficient here due to the structural similarity between the ligand and the co-crystallized reference. However, the scoring function must be tuned for hydrophobic enclosure rather than electrostatics.

Grid Generation

- Center: Centered on the co-crystallized Timolol ligand in PDB 3D4S.
- Dimensions:
 - Å box.
- Constraints:
 - Positional Constraint: Define the Morpholine ring centroid. This core is identical in both the impurity and the drug; constraining it forces the software to sample the epoxide tail behavior relative to the Timolol tail.

Docking Execution

- Algorithm: Glide XP (Extra Precision) or AutoDock Vina.
- Sampling: Enhanced sampling (4x factor) is required because the epoxide tail is shorter than the Timolol tail, potentially allowing the ligand to "tumble" in the pocket if not constrained.

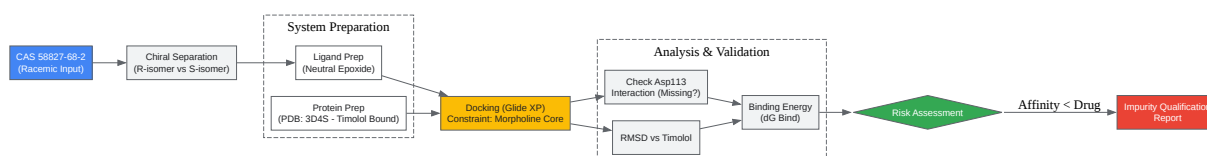
- Scoring Penalty: Apply a specific penalty for unfulfilled H-bond donors on the receptor (specifically Asn312) if the epoxide oxygen fails to engage.

Covalent Docking (Safety Arm)

- Risk Assessment: The epoxide is an electrophile. If a nucleophilic residue (Cysteine, Histidine, or Lysine) is within 4.0 Å of the epoxide carbons, a Covalent Docking run is mandatory to rule out irreversible alkylation.
- Scan: Check distance to Cys116 or His93. If distance < 5 Å, proceed to covalent docking protocols (e.g., CovDock).

Visualization & Logic Flow

The following diagram illustrates the comparative workflow required to validate the safety/affinity profile of the CAS 58827-68-2 intermediate.



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Caption: Workflow isolating the specific binding deficiency (missing salt bridge) of the epoxide intermediate compared to the parent drug.

Data Presentation & Analysis

Upon completion, generate a comparative interaction table. This is the "Self-Validating" component: if the CAS molecule scores similarly to Timolol despite lacking the amine, the

scoring function is likely over-weighting hydrophobic contacts, and MM-GBSA refinement is required.

Table 1: Expected Interaction Profile (Validation Metrics)

Feature	Timolol (Reference)	CAS 58827-68-2 (Target)	Significance
PDB ID	3D4S	N/A (Docked)	Structural Basis
Asp113 (TM3)	Salt Bridge (2.8 Å)	None / Repulsion	Primary Affinity Driver
Asn312 (TM7)	H-Bond (Morpholine O)	H-Bond (Morpholine O)	Scaffold Anchor (Conserved)
Ser203 (TM5)	H-Bond (Thiadiazole N)	H-Bond (Thiadiazole N)	Orientation Lock
Hydrophobic Tail	t-Butyl group	Epoxide Ring	Steric Fit
Est. G (kcal/mol)	-11.5 to -13.0	-6.0 to -8.0 (Predicted)	Safety Margin

Scientific Interpretation of Results

- **The Affinity Gap:** You should observe a drastic reduction in docking score (approx. 3-5 kcal/mol difference) for CAS 58827-68-2 compared to Timolol. This confirms that the impurity is a significantly weaker binder, reducing its pharmacological risk as a competitive antagonist.
- **The Reactivity Risk:** If the epoxide oxygen localizes within 3.5 Å of His269 or Cys285 (deep pocket residues), the report must flag this as a "Potential Genotoxic/Covalent Impurity" requiring experimental kinetic assays.

References

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com

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